1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a chloro-benzyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chlorobenzyl chloride and 3,5-dimethylpyrazole-4-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrazole ring or the chloro-benzyl group is oxidized to form various derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the chloro-benzyl group, leading to the formation of different products.
Substitution: Substitution reactions can occur at the pyrazole ring or the chloro-benzyl group, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the pyrazole ring or chloro-benzyl group.
Reduction Products: Reduced forms of the pyrazole ring or chloro-benzyl group.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the preparation of more complex molecules. It can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound may be used in biological studies to investigate its effects on various biological systems, including enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or receptors involved in the inflammatory response. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-Chlorobenzimidazole:
3,5-Dimethylpyrazole-4-carboxylic acid: A related pyrazole derivative without the chloro-benzyl group.
Uniqueness: 1-(2-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the chloro-benzyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWSBGHWRLNFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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